Compound Description: This group of compounds are [, , ]triazolo[4,3-b]pyridazine-6-yloxy derivatives designed as potential thrombin inhibitors and fibrinogen receptor antagonists. While they did not exhibit the desired thrombin inhibitory activity, their ester forms demonstrated inhibitory activity against endothelial and tumor cell proliferation [].
Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The key difference lies in the substituents at the 6-position of the pyridazine ring. While the target compound has a benzylaminomethyl group, the related compounds feature a variety of [, , ]triazolo[4,3-b]pyridazine-6-yloxy substituents.
Compound Description: These are novel Bromodomain‐containing protein 4 (BRD4) inhibitors designed based on the structure of BI-2536, a PLK1 and BRD4 inhibitor []. One compound in this series, 15h, displayed potent BRD4 inhibitory activity and effectively suppressed the proliferation of MV4-11 cells [].
Relevance: Although these compounds belong to a different structural class than N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, they highlight the versatility of the [, , ]triazole moiety in developing bioactive molecules.
Compound Description: This series of compounds consists of N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives. These compounds were synthesized and evaluated for their antimicrobial activity, exhibiting good to moderate activity [].
Relevance: The core structure of these compounds, specifically the 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety, closely resembles N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The primary structural differences lie in the substituents at the 3- and 6-positions of the pyridazine ring.
Compound Description: RL142 is an anti-inflammatory agent that belongs to the [l,2,4]triazolo[4,3-a][l,5]benzodiazepine class. Its crystal structure has been determined and compared to other compounds in this class, providing insights into its conformational properties and potential interactions with biological targets [].
Relevance: This compound features a fused triazolobenzodiazepine system, which highlights the possibility of incorporating the [, , ]triazole moiety of N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine into larger, fused heterocyclic systems. This structural comparison offers potential insights into the design of new analogs.
Compound Description: Compound 1632 is a small molecule inhibitor of the RNA binding protein LIN28. It disrupts the interaction between LIN28 and let-7 microRNA, leading to the restoration of let-7 processing and function in cancer cells. This compound shows potential as a therapeutic agent for cancer and other diseases involving the LIN28/let-7 axis [, , ].
Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The differences lie in the substituents at the 3- and 6-positions of the pyridazine ring, highlighting the impact of different substituents on biological activity. , ,
Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. While it showed promise as an anticancer agent, it exhibited species-dependent toxicity, particularly renal complications in humans, possibly due to the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), by aldehyde oxidase (AO) [].
Relevance: This compound, while structurally distinct from N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, provides an example of a drug candidate containing the [, , ]triazolo[4,3-b]pyridazine scaffold that encountered challenges during clinical development due to metabolic liabilities.
Compound Description: This compound is a pyrido[3,2-d]pyridazine derivative designed and synthesized as a potential anticonvulsant. It displayed the most potent anticonvulsant activity amongst the synthesized analogs in the maximal electroshock (MES) test, with an ED50 value of 13.6 mg/kg and a protective index (PI) of 7.2 [, ].
Relevance: This compound features a [, , ]triazolo[4,3-b]pyridazine moiety fused with a pyridine ring, differing from N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine by the presence of the additional pyridine ring and the m-chlorophenyl substituent. This comparison emphasizes the potential of exploring diverse substituents and ring modifications around the core [, , ]triazolo[4,3-b]pyridazine scaffold for modulating biological activity. ,
Compound Description: This compound, a pyrido[3,2-d]pyridazine derivative, exhibits significant anticonvulsant activity in the maximal electroshock test (MES) with a PI value of 13.4, demonstrating a safer profile compared to the marketed drug carbamazepine [, ].
Relevance: This compound, though incorporating a tetrazole ring instead of the triazole ring found in N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, provides valuable insight into structural modifications that could be explored. The presence of the pyrido[3,2-d]pyridazine scaffold and the m-chlorophenyl substituent further emphasizes the potential for modifying the core structure of the target compound. ,
Compound Description: MRS‐1191 is a selective antagonist for the adenosine A3 receptor, playing a role in modulating adenosine signaling, which is involved in various physiological processes including neurotransmission and inflammation [, ].
Relevance: Although structurally dissimilar to N-benzyl-3-isopropyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, MRS-1191 highlights the importance of exploring different chemical classes as potential tools for studying related biological pathways and targets. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.